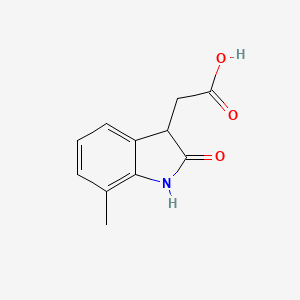

(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(7-methyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-3-2-4-7-8(5-9(13)14)11(15)12-10(6)7/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUIYXLJVZVXHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672520 |

Source

|

| Record name | (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959241-61-3 |

Source

|

| Record name | (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a valuable heterocyclic compound with applications in pharmaceutical research and development. The guide details two primary synthetic routes, commencing with the construction of the core 7-methyl-2-oxindole scaffold via the esteemed Fischer indole synthesis and the Sandmeyer isatin synthesis. Subsequent functionalization at the C3 position through alkylation, followed by final hydrolysis, is meticulously described. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The Significance of Substituted Oxindoles

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the oxindole ring system allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies. The presence of the methyl group at the 7-position and the acetic acid moiety at the 3-position provides specific steric and electronic features that can influence molecular interactions with biological targets.

This guide will explore robust and reproducible synthetic strategies to access this important molecule, emphasizing the rationale behind methodological choices and providing detailed experimental procedures to ensure successful implementation in a laboratory setting.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound (1), points to the key intermediate, ethyl (7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate (2). This intermediate can be accessed through the C3-alkylation of 7-methyl-2-oxindole (3). The synthesis of the 7-methyl-2-oxindole core (3) is a critical step, for which two classical and reliable methods will be discussed: the Fischer indole synthesis and a route proceeding through a 7-methylisatin intermediate.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the 7-Methyl-2-oxindole Core

Two principal pathways for the synthesis of the crucial 7-methyl-2-oxindole intermediate are presented below. The choice of method may depend on the availability of starting materials, scalability, and desired purity profile.

Pathway A: Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and highly versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] For the synthesis of 7-methyl-2-oxindole, 2-methylphenylhydrazine is reacted with a suitable pyruvate derivative.

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.[3] The use of pyruvic acid as the carbonyl partner directly introduces a carboxylic acid group at the 2-position, which can be subsequently decarboxylated.[1]

Caption: Fischer Indole Synthesis pathway to 7-Methyl-2-oxindole.

Pathway B: Sandmeyer Isatin Synthesis and Reduction

An alternative and often high-yielding route to 7-methyl-2-oxindole involves the synthesis of 7-methylisatin (7-methyl-1H-indole-2,3-dione) as a key intermediate. The Sandmeyer isatin synthesis is a classic method that begins with the reaction of an aniline, in this case, 2-methylaniline, with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide.[4] This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield 7-methylisatin.[5]

The resulting isatin can then be selectively reduced at the 3-position to afford the desired 7-methyl-2-oxindole.

Caption: Sandmeyer Isatin Synthesis and reduction pathway to 7-Methyl-2-oxindole.

C3-Alkylation of 7-Methyl-2-oxindole

With the 7-methyl-2-oxindole core in hand, the next critical step is the introduction of the acetic acid moiety at the C3 position. This is typically achieved through alkylation with an appropriate electrophile, such as ethyl bromoacetate. The reaction is base-mediated, and the choice of base is crucial for achieving high yield and selectivity, minimizing N-alkylation and dialkylation.[6] Common bases employed for this transformation include sodium ethoxide and sodium hydride.[6][7]

The reaction proceeds via deprotonation of the acidic C3 proton of the oxindole to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate.

Hydrolysis of the Ester

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be accomplished under either acidic or basic conditions.[8]

-

Acid-catalyzed hydrolysis: The ester is heated with a dilute mineral acid, such as hydrochloric or sulfuric acid. This reaction is reversible, so an excess of water is typically used to drive the equilibrium towards the products.[8][9]

-

Base-catalyzed hydrolysis (saponification): The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt. This method is generally preferred as the reaction is irreversible.

Detailed Experimental Protocols

Synthesis of 7-Methylisatin (via Sandmeyer Synthesis)

-

In a 5 L flask, dissolve chloral hydrate (90 g, 0.54 mol) in water (1200 mL).

-

To this solution, add sodium sulfate decahydrate (1300 g, 10.9 mol).

-

Separately, prepare a solution of 2-methylaniline (54 g, 0.5 mol) in water (300 mL) containing concentrated hydrochloric acid (43 mL, 0.5 mol) and add it to the reaction mixture.

-

Add a solution of hydroxylamine hydrochloride (110 g, 1.58 mol) in water (50 mL).

-

Heat the mixture to reflux over 90 minutes and maintain reflux for an additional 30 minutes.

-

Cool the reaction mixture in an ice bath. The crystalline isonitroso-2'-methylacetanilide will precipitate.

-

Isolate the solid by filtration and air dry.

-

In a separate flask, preheat concentrated sulfuric acid (325 mL) to 50 °C with vigorous stirring.

-

Slowly add the dried isonitroso-2'-methylacetanilide in portions, maintaining the temperature below 75 °C.

-

Once the addition is complete, heat the mixture at 80 °C for 30 minutes.

-

Cool the reaction mixture and pour it onto crushed ice (3 kg).

-

Isolate the precipitated 7-methylisatin by filtration.[4][5]

Synthesis of 7-Methyl-2-oxindole

This protocol is a general method for the reduction of isatins and should be adapted and optimized for 7-methylisatin.

-

To a solution of 7-methylisatin in a suitable solvent (e.g., ethanol), add a reducing agent such as sodium borohydride or catalytic hydrogenation can be employed.

-

The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield 7-methyl-2-oxindole.

Synthesis of Ethyl (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

-

To a solution of 7-methyl-2-oxindole in a suitable anhydrous solvent such as ethanol or dimethylformamide (DMF), add a base like sodium ethoxide or sodium hydride portion-wise at 0 °C under an inert atmosphere.[7]

-

Stir the mixture at room temperature for a specified time to ensure complete formation of the enolate.

-

Cool the reaction mixture again to 0 °C and add ethyl bromoacetate dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired ester.

Synthesis of this compound

-

Dissolve the ethyl (7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate in a suitable solvent mixture (e.g., ethanol/water).

-

Add a solution of a strong base, such as sodium hydroxide, and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.[8]

Characterization Data

-

¹H NMR: Expected signals would include aromatic protons on the benzene ring, a singlet for the methyl group, and signals for the CH and CH₂ protons of the acetic acid moiety.

-

¹³C NMR: Characteristic peaks for the carbonyl carbons of the lactam and the carboxylic acid, as well as signals for the aromatic and aliphatic carbons.

-

IR Spectroscopy: Key vibrational bands would be observed for the N-H and C=O stretching of the lactam, the O-H and C=O stretching of the carboxylic acid, and C-H stretching of the aromatic and aliphatic groups.[10][11]

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉NO₃, MW: 191.18 g/mol ) would be expected.[12]

Conclusion

The synthesis of this compound can be reliably achieved through well-established synthetic methodologies. The choice between the Fischer indole synthesis and the Sandmeyer isatin synthesis for the construction of the 7-methyl-2-oxindole core will depend on laboratory-specific factors. The subsequent C3-alkylation and final ester hydrolysis are robust transformations that can be optimized to achieve high yields of the desired product. This guide provides a solid foundation for researchers to successfully synthesize this valuable compound for further applications in drug discovery and development.

References

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]

-

Grokipedia. Fischer indole synthesis. Available from: [Link]

-

PrepChem.com. Synthesis of 7-methylisatin. Available from: [Link]

-

PubChem. 2-(7-methyl-1h-indol-3-yl)acetic acid. Available from: [Link]

- Google Patents. US3819709A - Synthesis of n-methylaniline.

-

Chemguide. hydrolysis of esters. Available from: [Link]

-

ResearchGate. N-alkylation of nor-compounds: ethyl bromoacetate, sodium hydrogen... Available from: [Link]

-

ResearchGate. Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Available from: [Link]

- Kókai, E., Simig, G., & Volk, B. (2016). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles.

-

Semantic Scholar. Sodium ethoxide | 1407 Publications | 8751 Citations | Top Authors | Related Topics. Available from: [Link]

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Available from: [Link]

-

ResearchGate. Stolle Synthesis of Isatin. This method is very effective for the... Available from: [Link]

-

ResearchGate. C3-Alkylation of 3-alkyloxindoles 8. Available from: [Link]

-

ACS Catalysis. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Available from: [Link]

-

ResearchGate. (PDF) Fischer Indole Synthesis. Available from: [Link]

-

Semantic Scholar. Sodium ethoxide | 1407 Publications | 8751 Citations | Top Authors | Related Topics. Available from: [Link]

-

DergiPark. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Available from: [Link]

-

ResearchGate. (PDF) Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. Available from: [Link]

-

Chemguide. mechanism for the acid catalysed hydrolysis of esters. Available from: [Link]

-

PubMed Central. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Available from: [Link]

-

ResearchGate. Stollé indole synthesis. Available from: [Link]

-

ResearchGate. (PDF) Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Available from: [Link]

-

PubMed. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. Available from: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. Available from: [Link]

-

YouTube. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available from: [Link]

-

ResearchGate. Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester | Request PDF. Available from: [Link]

-

National Institutes of Health. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Available from: [Link]

-

PubMed Central. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Available from: [Link]

-

MDPI. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Available from: [Link]

-

Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Available from: [Link]

-

ResearchGate. Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. Available from: [Link]

-

The Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Available from: [Link]

-

{1-[2-(7-Methyl-1H-indol-3-yl)-2-oxo-acetyl]-pyrrolidin-2-yl}-acetic acid ethyl ester. Available from: [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. grokipedia.com [grokipedia.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - 2-(7-methyl-1h-indol-3-yl)acetic acid (C11H11NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 7-Methyl-2-oxindole-3-acetic acid: Chemical Properties, Synthesis, and Biological Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-2-oxindole-3-acetic acid, a derivative of the well-known phytohormone indole-3-acetic acid (IAA), is an emerging molecule of interest with potential applications spanning from agriculture to medicine. While its structural similarity to IAA suggests a role in plant growth regulation, recent interest has been piqued by its potential as a synthetic precursor for compounds with anti-diabetic, anti-obesity, and anti-atherosclerotic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 7-Methyl-2-oxindole-3-acetic acid, offering a foundational resource for researchers and drug development professionals.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. 7-Methyl-2-oxindole-3-acetic acid belongs to the oxindole family, a class of compounds characterized by a bicyclic structure comprising a benzene ring fused to a five-membered ring containing an amide function. The presence of a methyl group at the 7-position and an acetic acid moiety at the 3-position distinguishes this particular derivative.

Historically, research on similar molecules has focused on their role as plant growth regulators.[1] However, the therapeutic potential of indole derivatives is an expanding field of study.[2] This guide will delve into the specific chemical characteristics of 7-Methyl-2-oxindole-3-acetic acid, explore potential synthetic routes, and summarize the current understanding of its biological significance, with a particular focus on its emerging therapeutic prospects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-Methyl-2-oxindole-3-acetic acid is fundamental for its synthesis, purification, and formulation in biological studies.

Structural and Molecular Data

The chemical structure of 7-Methyl-2-oxindole-3-acetic acid is depicted below.

Figure 1: Chemical structure of 7-Methyl-2-oxindole-3-acetic acid.

Table 1: Physicochemical Properties of 7-Methyl-2-oxindole-3-acetic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [3] |

| Molecular Weight | 205.21 g/mol | [3] |

| Melting Point | >183°C (decomposes) | [4] |

| 178-186 °C | [5] | |

| Boiling Point (Predicted) | 413.8±30.0 °C | [4] |

| Density (Predicted) | 1.299±0.06 g/cm³ | [4] |

| Appearance | Yellowish to off-white crystalline powder | [5] |

| Storage | 2-8°C or -20°C, protect from light | [3][4] |

Solubility

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 7-Methyl-2-oxindole-3-acetic acid.

-

¹H NMR Spectroscopy: A proton NMR spectrum for 7-Methylindole-3-acetic acid is available, which can be used for structural confirmation.[7] Detailed peak assignments would require further analysis but would be expected to show signals corresponding to the aromatic protons, the methyl group protons, the methylene protons of the acetic acid side chain, and the N-H proton of the oxindole ring.

-

¹³C NMR Spectroscopy: While a specific ¹³C NMR spectrum for 7-Methyl-2-oxindole-3-acetic acid is not currently published, data for the parent compound, indole-3-acetic acid, is available and can serve as a reference for expected chemical shifts.[8][9] Key resonances would include those for the carbonyl carbon of the oxindole, the carboxylic acid carbon, and the carbons of the aromatic ring and methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum of 7-Methyl-2-oxindole-3-acetic acid would be expected to show characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), the C=O stretch of the lactam (around 1680-1700 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).[10][11]

-

Mass Spectrometry (MS): The mass spectrum of 7-Methyl-2-oxindole-3-acetic acid would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the indole ring.[12]

Synthesis and Purification

The synthesis of 7-Methyl-2-oxindole-3-acetic acid can be approached through established methods for indole and oxindole synthesis, with appropriate modifications for the desired substitution pattern.

Synthetic Strategies

Two classical methods for indole synthesis, the Fischer indole synthesis and the Japp-Klingemann reaction, are plausible routes for preparing the 7-methylindole precursor, which can then be oxidized to the desired 2-oxindole.

Figure 2: Potential synthetic pathways to 7-Methyl-2-oxindole-3-acetic acid.

3.1.1. Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method for constructing the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[7][13] For the synthesis of a 7-methylindole precursor, m-tolylhydrazine would be reacted with a suitable α-ketoacid or its ester, followed by cyclization.[14][15]

3.1.2. Japp-Klingemann Reaction

The Japp-Klingemann reaction provides an alternative route to the necessary arylhydrazone intermediate.[12] This reaction involves the coupling of an aryl diazonium salt (derived from m-toluidine) with a β-ketoester. The resulting hydrazone can then be cyclized under acidic conditions, similar to the final steps of the Fischer indole synthesis, to yield the 7-methylindole core.[1][16]

3.1.3. Oxidation to the 2-Oxindole

Once the 7-methylindole-3-acetic acid precursor is obtained, it can be oxidized to the corresponding 2-oxindole. Various oxidizing agents can be employed for this transformation, including N-bromosuccinimide (NBS) or potassium peroxymonosulfate (Oxone®). The specific reaction conditions would need to be optimized to achieve a good yield and minimize side reactions.

Purification

Purification of the final product is critical to remove starting materials, reagents, and byproducts.

3.2.1. Recrystallization

Recrystallization is a common and effective method for purifying crystalline solids.[17][18] The choice of solvent is crucial and should be guided by the solubility properties of 7-Methyl-2-oxindole-3-acetic acid. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures would be ideal.

3.2.2. Column Chromatography

For more challenging purifications or to isolate the product from closely related impurities, column chromatography is a powerful technique.[16] A silica gel stationary phase with a suitable mobile phase, likely a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), would be employed. The polarity of the mobile phase can be adjusted to achieve optimal separation.

Biological Activity and Therapeutic Potential

While research into the specific biological activities of 7-Methyl-2-oxindole-3-acetic acid is still in its early stages, the known effects of the parent compound, indole-3-acetic acid (IAA), and other indole derivatives provide a strong rationale for its investigation in several therapeutic areas.

Anti-Atherosclerotic Effects

A groundbreaking recent study has linked the gut microbiota-derived metabolite, indole-3-acetic acid (IAA), to the amelioration of atherosclerosis.[13][19] The study demonstrated that IAA improves atherosclerosis by restoring the balance of M1/M2 macrophage polarization and inhibiting inflammation.[19] Specifically, IAA was shown to inhibit the TLR4/MyD88/NF-κB signaling pathway in M1 macrophages, thereby reducing the inflammatory response that contributes to plaque formation and instability.[20][21][22] Given its structural similarity, 7-Methyl-2-oxindole-3-acetic acid may exert similar or enhanced effects on these pathways, making it a promising candidate for further investigation as an anti-atherosclerotic agent.

Figure 3: Proposed mechanism of action for the anti-atherosclerotic effects of indole-3-acetic acid.

Potential Anti-Diabetic and Anti-Obesity Effects

The therapeutic potential of 7-Methyl-2-oxindole-3-acetic acid in the context of diabetes and obesity is an area of active interest. While direct studies are lacking, the mechanisms of action of other compounds, including acetic acid and various natural products, suggest plausible pathways for investigation.

4.2.1. Modulation of AMPK and PPARγ

AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma (PPARγ) are key regulators of cellular energy homeostasis and are important targets in the treatment of metabolic disorders.[1][2][4][23][24] Acetic acid has been shown to activate AMPK, leading to increased glucose uptake and fatty acid oxidation.[23][24] Many natural and synthetic compounds with anti-diabetic and anti-obesity properties act as PPARγ modulators.[1] It is hypothesized that 7-Methyl-2-oxindole-3-acetic acid may interact with these pathways, and further research is warranted to explore this possibility.

4.2.2. Inhibition of α-Glucosidase and α-Amylase

Inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[25] Certain oxindole derivatives have been shown to be potent inhibitors of α-glucosidase.[26] Investigating the inhibitory potential of 7-Methyl-2-oxindole-3-acetic acid against these enzymes could reveal a direct mechanism for its potential anti-diabetic effects.

Future Directions

The field of research surrounding 7-Methyl-2-oxindole-3-acetic acid is ripe with opportunities for further exploration. Key areas for future investigation include:

-

Development of optimized and scalable synthetic protocols.

-

Comprehensive spectroscopic characterization to establish a complete and verified dataset.

-

In-depth in vitro and in vivo studies to elucidate the mechanisms of action in atherosclerosis, diabetes, and obesity.

-

Identification of specific molecular targets through techniques such as affinity chromatography and proteomics.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

Conclusion

7-Methyl-2-oxindole-3-acetic acid is a molecule with significant untapped potential. Its chemical properties and structural relationship to biologically active indole derivatives make it a compelling subject for further research. The recent discovery of the role of IAA in atherosclerosis provides a strong impetus for investigating the therapeutic properties of its analogs. This guide has provided a comprehensive overview of the current knowledge on 7-Methyl-2-oxindole-3-acetic acid, with the aim of stimulating further research into its synthesis, characterization, and biological evaluation, ultimately paving the way for the development of novel therapeutics for metabolic and cardiovascular diseases.

References

-

Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigester, Brenztraubensäure, etc. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-555. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Liu, W., Wang, J., Yang, H., Li, C., Lan, W., Chen, T., ... & Tang, Y. (2025). The Metabolite Indole-3-Acetic Acid of Bacteroides Ovatus Improves Atherosclerosis by Restoring the Polarisation Balance of M1/M2 Macrophages and Inhibiting Inflammation. Advanced Science, 12(11), e2413010. [Link]

-

Chen, K. H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1988). A rapid and simple procedure for purification of indole-3-acetic acid prior to GC-SIM-MS analysis. Plant physiology, 86(3), 822–825. [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules (Basel, Switzerland), 15(4), 2491–2498. [Link]

-

EURAXESS. (2025, July 22). A gut microbiota metabolite linked to atherosclerosis could revolutionise diagnosis and treatment. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link]

-

Kondo, T., Kishi, M., Fushimi, T., Ugajin, S., & Kaga, T. (2009). Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes. Animal science journal = Nihon chikusan Gakkaiho, 80(4), 459–465. [Link]

-

Mitrou, P., Raptis, A. E., & Lambadiari, V. (2010). Vinegar reduces postprandial hyperglycemia in patients with type 1 diabetes. Diabetes care, 33(2), e27. [Link]

-

Organic Syntheses. (n.d.). Indole-3-Acetic Acid. Retrieved from [Link]

-

Candeias, L. P., Folkes, L. K., & Wardman, P. (1996). Enhancement of peroxidase-induced lipid peroxidation by indole-3-acetic acid: effect of antioxidants. Redox report : communications in free radical research, 2(2), 141–147. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (HMDB0000197). Retrieved from [Link]

-

Liu, W., Wang, J., Yang, H., Li, C., Lan, W., Chen, T., ... & Tang, Y. (2025). The Metabolite Indole-3-Acetic Acid of Bacteroides Ovatus Improves Atherosclerosis by Restoring the Polarisation Balance of M1/M2 Macrophages and Inhibiting Inflammation. Advanced Science, 12(11), e2413010. [Link]

-

University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1.... Retrieved from [Link]

-

Khan, N., Adhami, V. M., & Mukhtar, H. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer agents in medicinal chemistry, 13(7), 1002–1013. [Link]

-

Castro-Vazquez, C., Alarcon-Aguilar, F. J., & Almanza-Perez, J. C. (2020). Oleanolic acid induces a dual agonist action on PPARγ/α and GLUT4 translocation: A pentacyclic triterpene for dyslipidemia and type 2 diabetes. European journal of pharmacology, 883, 173252. [Link]

-

Khan, I., Ali, A., Ibrar, A., Ahmed, W., & Saeed, A. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in chemistry, 11, 1113619. [Link]

-

Liu, W., Wang, J., Yang, H., Li, C., Lan, W., Chen, T., ... & Tang, Y. (2025). The Metabolite Indole-3-Acetic Acid of Bacteroides Ovatus Improves Atherosclerosis by Restoring the Polarisation Balance of M1/M2 Macrophages and Inhibiting Inflammation. Advanced Science, 12(11), e2413010. [Link]

-

Chemistry LibreTexts. (n.d.). 2.4: Functional Groups. Retrieved from [Link]

-

Reinecke, D. M., & Bandurski, R. S. (1988). Oxidation of indole-3-acetic acid to oxindole-3-acetic acid by an enzyme preparation from Zea mays. Plant physiology, 86(3), 868–872. [Link]

-

Bou-Salah, L., et al. (2017). Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. Scientific Reports, 7(1), 6664. [Link]

-

JJ Medicine. (2017, February 5). AMPK Signaling Pathway: Regulation and Downstream Effects [Video]. YouTube. [Link]

-

Johnston, C. S., Kim, C. M., & Buller, A. J. (2004). Vinegar improves insulin sensitivity to a high-carbohydrate meal in subjects with insulin resistance or type 2 diabetes. Diabetes care, 27(1), 281–282. [Link]

-

CNIC. (2025, July 16). A gut microbiota metabolite linked to atherosclerosis could revolutionise diagnosis and treatment [Video]. YouTube. [Link]

-

Asif, M. (2014). The role of α-glucosidase inhibitors in the treatment of type 2 diabetes. Mini reviews in medicinal chemistry, 14(2), 160–175. [Link]

-

Reinecke, D. M., & Bandurski, R. S. (1983). Indole-3-acetic acid catabolism in Zea mays seedlings. Metabolic conversion of oxindole-3-acetic acid to 7-hydroxy-2-oxindole-3-acetic acid 7'-O-beta-D-glucopyranoside. Plant physiology, 71(1), 211–213. [Link]

-

Asghari, S., et al. (2025). Exploring the in vitro anti-diabetic potential and in silico studies of 2, 3 and 2, 6-dichloroIndolinone. Journal of Biomolecular Structure and Dynamics, 1-12. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Mitrou, P., et al. (2015). The role of acetic acid on glucose uptake and blood flow rates in the skeletal muscle in humans with impaired glucose tolerance. European journal of clinical nutrition, 69(6), 734–739. [Link]

-

Chen, H., et al. (2020). Pineapple Vinegar Regulates Obesity-Related Genes and Alters the Gut Microbiota in High-Fat Diet (HFD) C57BL/6 Obese Mice. Nutrients, 12(9), 2875. [Link]

-

Foretz, M., Guigas, B., & Viollet, B. (2018). AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo. International journal of molecular sciences, 19(9), 2826. [Link]

-

Atkinson, D. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] [Video]. YouTube. [Link]

-

Sakakibara, S., Yamauchi, T., Oike, Y., Murata, Y., & Kadowaki, T. (2006). Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in L6 myotube cells. Endocrinology, 147(10), 4842–4850. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid, methyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, October 24). 2.4: Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-Acetic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 13CNMR spectra of indole-3-acetic acid in DMSO d6. (1) = 174.29, (2).... Retrieved from [Link]

Sources

- 1. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vinegar (acetic acid) intake on glucose metabolism: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. A gut microbiota metabolite linked to atherosclerosis could revolutionise diagnosis and treatment | EURAXESS [euraxess.ec.europa.eu]

- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of Dietary Acetic Acid Supplementation on Plasma Glucose, Lipid Profiles, and Body Mass Index in Human Adults: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Metabolite Indole-3-Acetic Acid of Bacteroides Ovatus Improves Atherosclerosis by Restoring the Polarisation Balance of M1/M2 Macrophages and Inhibiting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enhancement of peroxidase-induced lipid peroxidation by indole-3-acetic acid: effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The Metabolite Indole‐3‐Acetic Acid of Bacteroides Ovatus Improves Atherosclerosis by Restoring the Polarisation Balance of M1/M2 Macrophages and Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Activation of AMP-Activated Protein Kinase and Stimulation of Energy Metabolism by Acetic Acid in L6 Myotube Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. whitman.edu [whitman.edu]

- 26. The Short-Chain Fatty Acid Acetate in Body Weight Control and Insulin Sensitivity [mdpi.com]

Spectroscopic Characterization of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic signature of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to predict its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

Molecular Structure and Expected Spectroscopic Features

This compound is an oxindole derivative. The structural features that will dominate its spectroscopic data are the substituted aromatic ring, the cyclic amide (lactam), the chiral center at the 3-position, and the carboxylic acid moiety. Understanding the interplay of these functional groups is key to interpreting the spectral data.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit the following key signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton is typically deshielded and often appears as a broad signal that can exchange with D₂O. |

| Amide (-NH) | 10.0 - 10.5 | Singlet | 1H | The amide proton's chemical shift is influenced by hydrogen bonding and solvent. |

| Aromatic (H-4, H-5, H-6) | 6.8 - 7.2 | Multiplet | 3H | The protons on the benzene ring will show characteristic splitting patterns (doublets, triplets) depending on their coupling to each other. The electron-donating methyl group and the electron-withdrawing amide will influence their precise shifts. |

| Methine (C₃-H) | 3.5 - 4.0 | Triplet or Doublet of Doublets | 1H | This proton is at a chiral center and adjacent to the methylene group of the acetic acid side chain. Its multiplicity will depend on the coupling with the two diastereotopic methylene protons. |

| Methylene (-CH₂) | 2.5 - 3.0 | Doublet of Doublets | 2H | These protons are diastereotopic due to the adjacent chiral center, and will likely appear as two distinct signals, each coupled to the C₃-H proton and to each other (geminal coupling). |

| Methyl (-CH₃) | 2.2 - 2.4 | Singlet | 3H | The aromatic methyl group will appear as a singlet. |

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. The predicted spectrum for the target compound is summarized below.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (Amide, C=O) | 175 - 180 | The lactam carbonyl carbon is highly deshielded. |

| Carbonyl (Carboxylic Acid, C=O) | 170 - 175 | The carboxylic acid carbonyl is also significantly deshielded. |

| Aromatic (Quaternary, C-3a, C-7a) | 135 - 145 | These carbons are part of the fused ring system. |

| Aromatic (Quaternary, C-7) | 125 - 135 | The carbon bearing the methyl group. |

| Aromatic (CH, C-4, C-5, C-6) | 110 - 130 | The protonated aromatic carbons. |

| Methine (C-3) | 40 - 45 | The aliphatic carbon at the chiral center. |

| Methylene (-CH₂) | 35 - 40 | The aliphatic methylene carbon of the acetic acid side chain. |

| Methyl (-CH₃) | 15 - 20 | The aromatic methyl carbon. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[1]

Table 3: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Characteristics |

| Carboxylic Acid O-H | 2500 - 3300 | Stretching | Very broad and strong, often obscuring other signals in this region.[2][3] |

| Amide N-H | 3100 - 3300 | Stretching | Medium to strong, sharp peak. |

| Aromatic C-H | 3000 - 3100 | Stretching | Medium to weak, sharp peaks. |

| Aliphatic C-H | 2850 - 3000 | Stretching | Medium to weak, sharp peaks. |

| Amide C=O | 1680 - 1720 | Stretching | Strong and sharp, characteristic of a lactam. |

| Carboxylic Acid C=O | 1700 - 1730 | Stretching | Strong and sharp, may overlap with the amide carbonyl.[2] |

| Aromatic C=C | 1450 - 1600 | Stretching | Multiple medium to strong, sharp peaks. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. The molecular formula for this compound is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol .[4]

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): A peak at m/z = 205 would be expected for the molecular ion in electron ionization (EI) MS. In electrospray ionization (ESI), peaks at m/z = 206 ([M+H]⁺) in positive ion mode or m/z = 204 ([M-H]⁻) in negative ion mode would be anticipated.

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 160.

-

Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da) resulting in a fragment at m/z = 146.

-

Further fragmentation of the oxindole ring system.

-

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

-

Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[5][6]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[5][6]

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Method Selection: Choose an appropriate ionization technique, such as ESI or EI, depending on the desired information.

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the spectrum over a suitable m/z range.

Structural Elucidation Workflow

The combined use of these spectroscopic techniques provides a powerful workflow for confirming the structure of a synthesized compound.

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

The predicted spectroscopic data for this compound presents a unique fingerprint that can be used for its unambiguous identification. The combination of ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and elemental composition. This guide provides a robust framework for researchers to interpret the spectroscopic data of this compound and its analogs.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

ResearchGate. (n.d.). Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0322579). Retrieved from [Link]

-

PubChem. (n.d.). {1-[2-(7-Methyl-1H-indol-3-yl)-2-oxo-acetyl]-pyrrolidin-2-yl}-acetic acid ethyl ester. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

SpectraBase. (n.d.). indole-2-acetic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). (5,7-Dimethyl-2-Oxo-2,3-Dihydro-1H-Indol-3-Yl)Acetic Acid. Retrieved from [Link]

-

YouTube. (2020, May 10). Getting started with interpreting IR spectra. Retrieved from [Link]

Sources

A Technical Guide to the Crystallographic Analysis of 7-Methyl-2-oxindole-3-acetic acid: Unveiling Molecular Architecture for Drug Discovery

This guide provides an in-depth exploration of the crystallographic determination of 7-Methyl-2-oxindole-3-acetic acid, a molecule of significant interest in medicinal chemistry. We will delve into the rationale behind studying its three-dimensional structure and the experimental workflow required to elucidate it, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Oxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Derivatives of 2-oxindole have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The substituent at the C3 position of the oxindole ring plays a crucial role in defining the molecule's biological function and specificity.[3][4] 7-Methyl-2-oxindole-3-acetic acid, a specific derivative, holds potential for therapeutic applications, making a detailed understanding of its molecular structure paramount for rational drug design and development.[5]

Determining the precise three-dimensional arrangement of atoms within a crystal, known as its crystal structure, provides invaluable information about intermolecular interactions, conformational preferences, and the overall shape of the molecule. This knowledge is fundamental for understanding its interaction with biological targets, such as enzymes and receptors, and for designing more potent and selective drug candidates. Single-crystal X-ray diffraction is the definitive technique for obtaining this high-resolution structural data.[6][7][8]

Experimental Determination of Crystal Structure: A Step-by-Step Workflow

The process of determining a crystal structure via single-crystal X-ray diffraction involves a series of meticulous steps, from sample preparation to data analysis.

The first and often most challenging step is to grow high-quality single crystals of the compound of interest.[9] For 7-Methyl-2-oxindole-3-acetic acid, this would typically involve dissolving the synthesized and purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other common techniques include slow cooling of a saturated solution or vapor diffusion. The goal is to obtain crystals that are of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-ordered internal lattice.[7]

Experimental Protocol: Slow Evaporation Crystallization

-

Dissolution: Dissolve a small amount of purified 7-Methyl-2-oxindole-3-acetic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at a slightly elevated temperature to achieve saturation.

-

Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.

-

Crystallization: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[7][8] The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots.[6][8] A modern diffractometer uses a sensitive detector to record the positions and intensities of these diffracted spots at various crystal orientations.[6]

Workflow for Single-Crystal X-ray Diffraction Data Collection

Caption: Workflow for determining a crystal structure using single-crystal X-ray diffraction.

The collected diffraction data is processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice).[7] The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map. This map is interpreted to build an initial atomic model of the molecule. The model is then refined against the experimental data to improve its accuracy, resulting in the final crystal structure with precise atomic coordinates, bond lengths, and bond angles.[7]

Crystallographic Data of an Analogous Oxindole Derivative

While the specific crystallographic data for 7-Methyl-2-oxindole-3-acetic acid is not publicly available at the time of this writing, we can examine the crystal structure of a related compound, methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate, to illustrate the type of information obtained.[10]

| Parameter | Value for methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate[10] |

| Chemical Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.6814 (7) |

| b (Å) | 5.6106 (4) |

| c (Å) | 16.5299 (11) |

| β (°) | 108.713 (2) |

| Volume (ų) | 1026.09 (12) |

| Z | 4 |

This data provides a precise description of the unit cell and the symmetry within the crystal. The final refined structure would also provide the exact coordinates of each atom, allowing for a detailed analysis of the molecule's conformation and intermolecular interactions. For instance, the analysis of the analog revealed C—H⋯O hydrogen bonds that link molecules into dimers and ribbons.[10]

Implications for Drug Discovery

The detailed structural information obtained from the crystallographic analysis of 7-Methyl-2-oxindole-3-acetic acid would have significant implications for drug discovery efforts:

-

Structure-Activity Relationship (SAR) Studies: By understanding the precise conformation of the molecule, researchers can better rationalize its biological activity and design new derivatives with improved properties.

-

Target-Based Drug Design: If the crystal structure of 7-Methyl-2-oxindole-3-acetic acid in complex with its biological target is determined, it would provide a detailed map of the binding site interactions. This is crucial for designing inhibitors or modulators with high affinity and selectivity.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing these polymorphs.

Logical Relationship between Crystal Structure and Drug Development

Caption: The central role of crystal structure determination in the drug development pipeline.

Conclusion

The determination of the crystal structure of 7-Methyl-2-oxindole-3-acetic acid is a critical step in unlocking its full therapeutic potential. The in-depth structural insights gained from single-crystal X-ray diffraction provide a solid foundation for medicinal chemists to design and synthesize next-generation drug candidates with enhanced efficacy and safety profiles. This technical guide outlines the fundamental principles and a practical workflow for achieving this goal, emphasizing the synergy between structural biology and modern drug discovery.

References

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure.

-

Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable.

-

Single Crystal X-ray Diffraction - Chemistry Teaching Labs. University of York.

-

Single-crystal X-ray Diffraction. SERC (Carleton).

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.

-

C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. IISER Pune.

-

Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate.

-

Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. PubMed Central (PMC).

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances (RSC Publishing).

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PubMed Central (PMC).

-

Indole-3-acetic acid catabolism in Zea mays seedlings. Metabolic conversion of oxindole-3-acetic acid to 7-hydroxy-2-oxindole-3-acetic acid 7'-O-beta-D-glucopyranoside. PubMed.

-

Crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate. ResearchGate.

Sources

- 1. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 2. researchgate.net [researchgate.net]

- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. fiveable.me [fiveable.me]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. researchgate.net [researchgate.net]

Title: A Technical Guide to the Putative Therapeutic Targets of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: A Structurally-Informed Hypothesis and Validation Workflow

An In-Depth Technical Guide

Abstract: (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a novel small molecule for which specific biological activities and therapeutic targets have not yet been characterized in public literature. However, its chemical architecture, featuring a 7-methylated oxindole core linked to an acetic acid moiety at the C3 position, provides a strong foundation for forming data-driven hypotheses. The oxindole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and natural products known for a wide range of biological activities.[1][2][3] Concurrently, the indole-3-acetic acid motif, while famous as a plant auxin, is now understood to be a product of tryptophan metabolism by gut microbiota with potential roles in modulating human cellular pathways.[4] This guide deconstructs the molecule's core components to propose four primary classes of putative therapeutic targets: Protein Kinases, p53-MDM2 Interaction, COX/LOX Enzymes, and the Aryl Hydrocarbon Receptor. We present a comprehensive, multi-phase experimental workflow, complete with detailed protocols, designed to systematically investigate these hypotheses, validate target engagement, and elucidate the mechanism of action, thereby providing a complete roadmap for researchers and drug development professionals.

Section 1: Introduction to the Molecule of Interest

Chemical Structure and Properties

This compound is an organic compound belonging to the oxindole class. Its structure is characterized by a bicyclic oxindole core, which is an oxidized derivative of indole. Key features include a lactam ring, a methyl group at the 7-position of the aromatic ring, and a carboxymethyl (acetic acid) group substituted at the C3 position. The C3 position is a stereocenter, meaning the compound can exist as enantiomers, a critical consideration for biological activity.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Core Scaffold | 2-Oxindole |

| Key Substituents | 7-Methyl, 3-Acetic Acid |

| LogP (Predicted) | ~1.3 |

The Oxindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-oxindole core is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, prized for its versatile biological activities.[1][5] Its structure, featuring hydrogen bond donors and acceptors, allows it to interact with a wide array of biological targets. This scaffold is found in several FDA-approved drugs, highlighting its clinical significance. For example, Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, and Ropinirole is a dopamine agonist for treating Parkinson's disease.[6][7] The broad utility of the oxindole core suggests that our molecule of interest has a high probability of possessing significant bioactivity.

The Indole-3-Acetic Acid Motif: Beyond Plant Hormones

Indole-3-acetic acid (IAA) is the most common naturally occurring plant hormone of the auxin class.[8][9] However, its biological relevance is not confined to botany. IAA is also synthesized by various microorganisms, including human gut microbiota, as a metabolite of tryptophan.[4][8][10] Emerging research indicates that these microbial metabolites can interact with human host cells, influencing physiological processes. Specifically, indole derivatives have been shown to act as ligands for the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses.[4] The presence of this motif in our target compound suggests potential roles in immunomodulation or related pathways.

Section 2: Hypothesis-Driven Target Identification

Based on the structural components of this compound, we can logically deduce several high-probability target classes.

Hypothesis 1: Protein Kinase Inhibition

Rationale: The oxindole scaffold is a cornerstone of modern kinase inhibitor design.[7] Its planar structure is well-suited to occupy the ATP-binding pocket of many kinases, forming key hydrogen bonds with the "hinge" region. Numerous oxindole-based compounds have been developed as potent inhibitors of Receptor Tyrosine Kinases (RTKs) like VEGFR-2 and non-receptor kinases such as Cyclin-Dependent Kinases (CDKs).[11][12][13] The 7-methyl group may confer selectivity by interacting with specific sub-pockets, while the C3-acetic acid side chain could extend into the solvent-exposed region to form additional interactions.

Potential Kinase Targets:

-

VEGFR-2: Crucial for angiogenesis; a common target for oxindole drugs.[11][12]

-

CDK2/4/6: Key regulators of the cell cycle; a validated target class for cancer therapy.[7][12][13]

-

FLT3: Often mutated in acute myeloid leukemia (AML); a target for recently developed oxindole inhibitors.[13]

Hypothesis 2: Modulation of the p53-MDM2 Interaction

Rationale: The inhibition of the p53-MDM2 protein-protein interaction is a major therapeutic strategy for reactivating the p53 tumor suppressor pathway. Spirooxindoles, which feature a spirocyclic system at the C3 position, are a well-established class of MDM2 inhibitors.[14] Although our compound is not spirocyclic, the C3-acetic acid substituent is critically important as it can mimic the interactions of key p53 residues (e.g., Phe19, Trp23, Leu26) that insert into the MDM2 hydrophobic pocket. The carboxylic acid could form crucial salt bridges or hydrogen bonds within the binding site.

Hypothesis 3: Inhibition of COX/LOX Enzymes

Rationale: The structure of this compound bears a resemblance to non-steroidal anti-inflammatory drugs (NSAIDs), particularly those with an indole core like Indomethacin. The acetic acid moiety is a classic pharmacophore for inhibitors of cyclooxygenase (COX) enzymes. Furthermore, recent studies have successfully developed oxindole derivatives as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile with potentially reduced side effects.[15] This structural analogy makes the enzymes of the arachidonic acid cascade compelling targets.

Hypothesis 4: Aryl Hydrocarbon Receptor (AhR) Agonism

Rationale: As discussed, tryptophan metabolites produced by gut bacteria are known signaling molecules that can activate the Aryl Hydrocarbon Receptor (AhR).[4] IAA itself has been shown to be an AhR agonist.[4] AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses, gut barrier function, and xenobiotic metabolism. The indole core of our compound is the primary structural determinant for AhR binding, making this a highly plausible target.

Section 3: A Practical Workflow for Target Identification and Validation

This section outlines a phased experimental approach to systematically test the hypotheses generated in Section 2.

Phase 1: In Vitro Target Screening & Hit Confirmation

The initial phase focuses on using high-throughput in vitro assays to determine if the compound interacts with the proposed targets.

Experimental Protocol 3.1.1: Broad Spectrum Kinase Inhibition Assay (Example: KINOMEscan™)

Causality: A broad kinase panel is the most efficient method to survey a large portion of the kinome for potential interactions. This unbiased approach avoids focusing prematurely on a single kinase and can reveal unexpected off-target effects or novel primary targets.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Principle: The assay utilizes a competition binding format. The compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in signal indicates that the test compound is competing for the active site.

-

Execution:

-

Submit the compound to a commercial service (e.g., Eurofins DiscoverX) for screening against their full kinase panel at a standard concentration (e.g., 1 µM).

-

Request results as percent inhibition or Kd values.

-

-

Data Analysis: Identify kinases that show significant inhibition (e.g., >90% inhibition). These are considered primary "hits" for follow-up validation.

Protocol 3.1.2: p53-MDM2 Fluorescence Polarization (FP) Assay

Methodology:

-

Reagents: Recombinant human MDM2 protein, a fluorescently-labeled p53-derived peptide (e.g., TAMRA-p53).

-

Procedure:

-

In a 384-well plate, add MDM2 protein and the TAMRA-p53 peptide to assay buffer.

-

Add serial dilutions of the test compound (and a known inhibitor like Nutlin-3a as a positive control).

-

Incubate at room temperature for 60 minutes.

-

Measure fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide from MDM2 by the compound.

-

-

Analysis: Calculate the IC₅₀ value by fitting the dose-response curve.

Phase 2: Cellular Target Engagement

After identifying a primary target in vitro, it is crucial to confirm that the compound engages this target within the complex environment of a living cell.

Experimental Protocol 3.2.1: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. This method provides direct evidence of target engagement in intact cells, bridging the gap between in vitro biochemistry and cellular activity.

Methodology:

-

Cell Culture: Grow a relevant cell line (e.g., HUVEC for VEGFR-2, HCT116 for MDM2) to ~80% confluency.

-

Compound Treatment: Treat cells with the test compound at various concentrations (e.g., 1-100 µM) or a vehicle control (DMSO) for 2 hours.

-

Heating Step: Harvest the cells, resuspend them in PBS, and aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.

-

Protein Quantification: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation (20,000 x g for 20 minutes).

-

Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blotting or ELISA with an antibody specific to the target protein.

-

Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates target stabilization and therefore, engagement.

Diagram: CETSA Experimental Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Elucidating Mechanism of Action

Validating target engagement is followed by demonstrating that this engagement leads to a functional cellular outcome.

Experimental Protocol 3.3.1: Downstream Signaling Pathway Analysis

Causality: If the compound binds to and inhibits a target like a kinase, the phosphorylation of its downstream substrates should decrease. This experiment connects target engagement to a functional consequence, confirming the compound's mechanism of action.

Methodology (Example for VEGFR-2):

-

Cell Culture: Starve HUVEC cells overnight in a low-serum medium to reduce basal signaling.

-

Treatment: Pre-treat cells with various concentrations of the test compound for 2 hours.

-

Stimulation: Stimulate the cells with VEGF-A (the ligand for VEGFR-2) for 10 minutes.

-

Lysis & Western Blot: Lyse the cells and perform a Western Blot analysis using antibodies against:

-

Phospho-VEGFR2 (pY1175) - to confirm target inhibition.

-

Total VEGFR2 - as a loading control.

-

Phospho-ERK1/2 - a key downstream effector.

-

Total ERK1/2 - as a loading control.

-

-

Analysis: A dose-dependent decrease in the phosphorylation of VEGFR2 and ERK1/2 in compound-treated cells confirms on-target pathway inhibition.

Diagram: Hypothesized VEGFR-2 Signaling Inhibition

Caption: Inhibition of the VEGFR-2 signaling cascade.

Section 4: Data Interpretation and Future Directions

Summary of Hypothetical Screening Results

The table below illustrates how data from the proposed experiments could be organized to build a comprehensive profile of the compound's activity.

| Target Class | Assay | Endpoint | Hypothetical Result | Interpretation |

| Protein Kinases | KINOMEscan™ (1 µM) | % Inhibition | VEGFR-2: 98%CDK2: 85% | Potent dual inhibitor of VEGFR-2 and CDK2. |

| Kinase IC₅₀ Assay | IC₅₀ (nM) | VEGFR-2: 50 nMCDK2: 250 nM | Higher potency against VEGFR-2. | |

| p53-MDM2 | FP Assay | IC₅₀ (µM) | > 100 µM | Not a direct inhibitor of p53-MDM2 interaction. |

| COX/LOX | Enzyme Inhibition | IC₅₀ (µM) | COX-1: 25 µMCOX-2: 15 µM5-LOX: > 50 µM | Moderate and somewhat selective COX-2 inhibitor. |

| AhR | Reporter Assay | EC₅₀ (µM) | 5 µM | Active as an AhR agonist. |

| Cellular Engagement | CETSA (VEGFR-2) | ΔTm (°C) | + 4.5°C at 10 µM | Strong evidence of direct VEGFR-2 binding in cells. |

Future Directions

Based on the hypothetical results, future work would focus on the potent VEGFR-2/CDK2 inhibitory activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the 7-methyl group (e.g., to 7-fluoro, 7-methoxy) and the acetic acid side chain (e.g., to propionic acid, amide) to optimize potency and selectivity.

-

In Vivo Studies: Test the compound in relevant animal models, such as tumor xenograft models, to evaluate its anti-angiogenic and anti-proliferative efficacy in vivo.

-

ADME/Tox Profiling: Conduct studies to determine the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

References

- The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)

- Structure of commercially available drugs with an oxindole core.

- Identification of potential biological targets of oxindole scaffolds via in silico repositioning str

- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu

- Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. (2021).

- Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16).

- Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PMC - NIH. (2023).

- Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. PubMed Central. (n.d.).

- Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers. (n.d.).

- Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. MDPI. (n.d.).

- 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances (RSC Publishing). (2023).

- Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target explor

- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P

- Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. PMC - PubMed Central. (2024).

- Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Juniper Publishers. (2018).

- Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. NIH. (2024).

- The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modul

- C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. IISER Pune. (n.d.).

- Use of indole-3-acetic acid derivatives in medicine.

Sources

- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 3. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 4. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]

- 8. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation [mdpi.com]